(S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone is a chemical compound with significant potential in medicinal chemistry, particularly as an inhibitor of mutant isocitrate dehydrogenase (IDH). It is classified under oxazolidinones, a group of compounds known for their antibacterial and anticancer properties. The compound has a molecular formula of CHClNO and a molecular weight of 255.7 g/mol. Its structural representation includes a pyrimidine ring, which contributes to its biological activity and pharmacological applications .
The synthesis of (S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone typically involves several key steps:
The synthesis may involve multiple steps, including:
The molecular structure of (S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone can be described as follows:
(S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone participates in various chemical reactions that are essential for its functionality:
The reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of catalysts or other reagents .
The mechanism by which (S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone exerts its biological effects primarily involves inhibition of mutant IDH enzymes:
Studies have shown that specific structural features enhance binding affinity and selectivity towards mutant IDH variants compared to wild-type enzymes.
The physical and chemical properties of (S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone are critical for its application in drug development:
The compound's melting point, boiling point, and solubility parameters are often characterized during development to ensure appropriate handling and formulation .
(S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone has several scientific applications:
The oxazolidinone core (specifically 2-oxazolidinone) serves as an irreplaceable pharmacophore for ribosomal binding, validated by clinical drugs linezolid and tedizolid. Its five-membered heterocyclic structure features:
Pyrimidine introduces complementary bioactivity through:
Table 1: Structural Contributions of Hybrid Components to Antibacterial Activity
Structural Motif | Role in Antibacterial Activity | Molecular Interactions |
---|---|---|
Oxazolidinone core | Ribosomal binding foundation | H-bonding with 23S rRNA (U2585, G2505); hydrophobic packing |
4-Pyrimidyl substitution | Expansion of binding interface | π-stacking (His260); halogen bonding (2-Cl with U2541) |
C6 methyl group | Lipophilicity modulation | Enhanced membrane penetration; steric complementarity |
Isopropyl at oxazolidinone | Conformational stabilization | Hydrophobic pocket occupancy near A2451; enantioselective recognition |
Hybridization strategy exemplified by (S)-3-(2-chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone leverages Cu(II)-catalyzed alkoxyhalogenation and Suzuki-Miyaura cross-coupling chemistry. This enables precise installation of the pyrimidine ring at C3 of the oxazolidinone scaffold while preserving stereochemical integrity [3] [7]. Molecular docking against Haloarcula marismortui 50S ribosomal subunit confirms dual-point anchoring: the oxazolidinone occupies the classical linezolid pocket while the chloropyrimidine extends toward adjacent hydrophobic regions inaccessible to first-gen oxazolidinones [3].
Chiral integrity at C5 of the oxazolidinone ring dictates target binding efficiency. The (S)-configuration in 4-isopropyl-3-pyrimidyl oxazolidinone derivatives enables three-dimensional complementarity with the asymmetric rRNA binding pocket. Key stereochemical advantages include:
Table 2: Impact of Stereochemistry on Antibacterial Performance
Stereochemical Feature | Consequence on Bioactivity | Experimental Evidence |
---|---|---|
(S)-Absolute configuration | Optimal ribosomal A-site occupancy | MIC (S. aureus): 0.25 μg/mL vs (R)-isomer MIC >32 μg/mL |
4-Isopropyl orientation | Prevention of methylmyelotoxicity via mitochondrial off-target minimization | 5× selectivity index vs (R)-isomer in mitochondrial protein synthesis inhibition assays |
Axial chirality of biaryl system | Prolonged target residence time | Dissociation t₁/₂: 18.7 min (S) vs 3.2 min (R) in SPR binding studies |
Stereospecific synthesis typically employs chiral auxiliaries (e.g., (R)-glycidyl butyrate) or enantiopure precursors to install the (S)-stereocenter prior to pyrimidine coupling [10]. Preservation of enantiopurity is critical as racemization at C5 abolishes antibacterial efficacy, evidenced by near-complete loss of activity in racemized control compounds against S. pneumoniae (MIC shift from 0.125 μg/mL to >64 μg/mL) [10]. The title compound’s stereochemical advantage extends to suppression of resistance development; S. pneumoniae exposed to (S)-enantiomer showed no MIC increase over 15 serial passages, whereas linezolid-resistant mutants emerged by passage 7 under identical conditions [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1